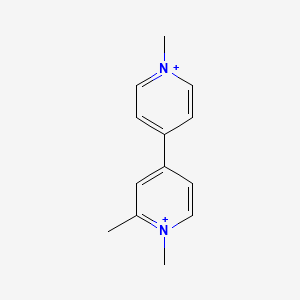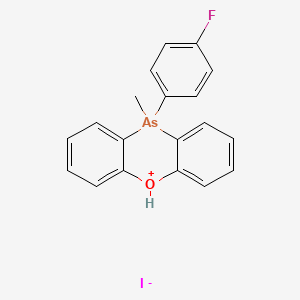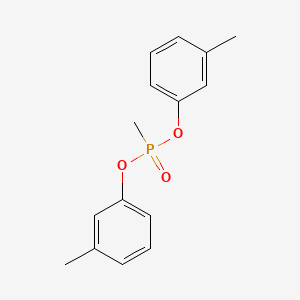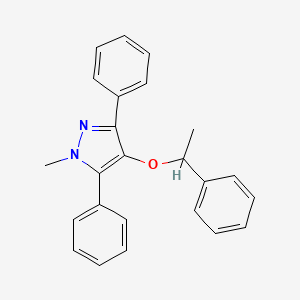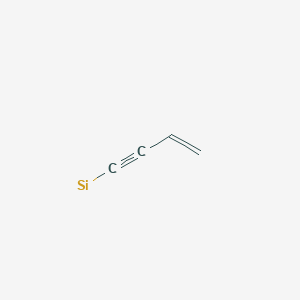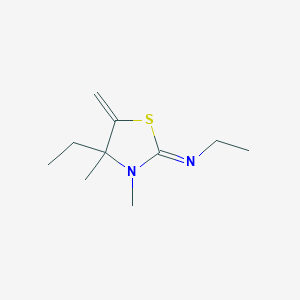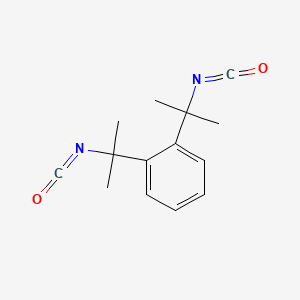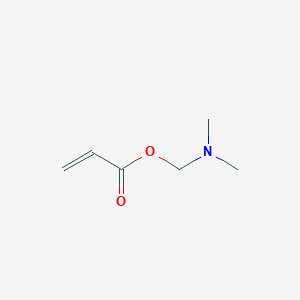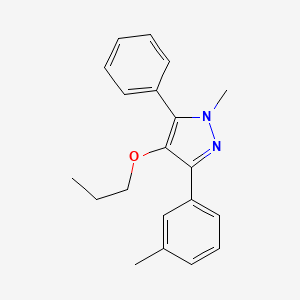
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The reaction mechanism involves the formation of a pyrazolone intermediate, which is then further reacted to form the final pyrazole compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of starting materials and reaction conditions can be tailored to meet industrial requirements, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, enhancing the compound’s versatility.
Scientific Research Applications
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with a variety of biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
3-Methyl-1-phenyl-5-pyrazolone: Used in the synthesis of pharmaceuticals.
1,3-Dimethyl-5-pyrazolone: An important intermediate in medicinal chemistry.
Uniqueness
1-Methyl-3-(3-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
CAS No. |
60627-72-7 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C20H22N2O/c1-4-13-23-20-18(17-12-8-9-15(2)14-17)21-22(3)19(20)16-10-6-5-7-11-16/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
VBXMDUHJWGTBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC(=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


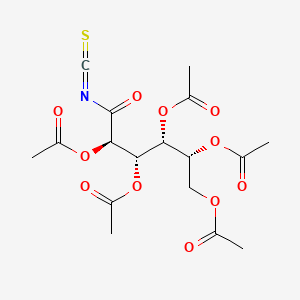
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)
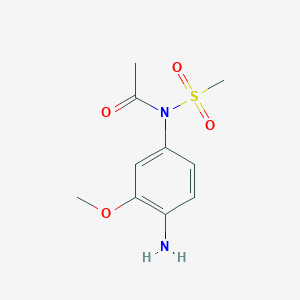
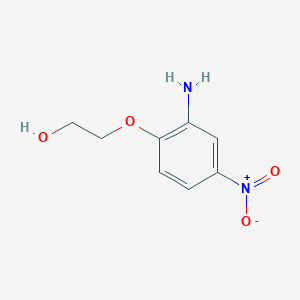
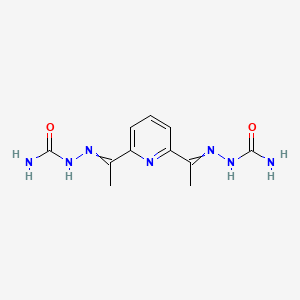
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
